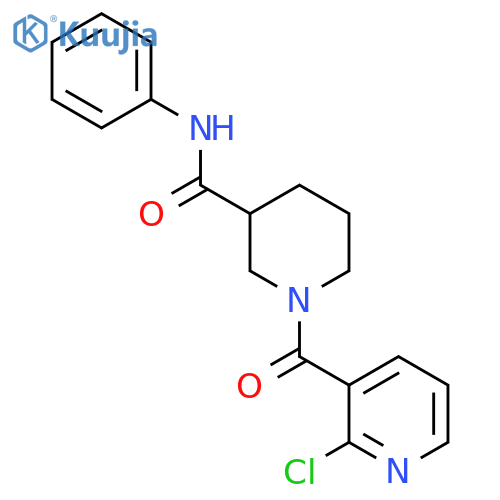Cas no 1118868-28-2 (1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide)
1-(2-クロロピリジン-3-カルボニル)-N-フェニルピペリジン-3-カルボキサミドは、高度に特異的な分子構造を持つ有機化合物です。2-クロロピリジン基とフェニルピペリジン骨格の結合により、優れた分子認識能と標的選択性を示します。この化合物は医薬品中間体としての応用が期待され、特に受容体リガンドや酵素阻害剤の開発において有用な特性を有しています。カルボキサミド部位は水素結合形成能に優れ、生体分子との相互作用を強化します。また、ピリジン環の塩素原子は分子の電子特性を調整し、代謝安定性の向上に寄与します。合成経路の効率性と修飾可能性の高さも特筆すべき点です。

1118868-28-2 structure
商品名:1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide
1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z193310556
- 1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide
- AKOS033675626
- 1118868-28-2
- EN300-26601381
-
- インチ: 1S/C18H18ClN3O2/c19-16-15(9-4-10-20-16)18(24)22-11-5-6-13(12-22)17(23)21-14-7-2-1-3-8-14/h1-4,7-10,13H,5-6,11-12H2,(H,21,23)
- InChIKey: HSXJEVYJGGXFAA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(N1CCCC(C(NC2C=CC=CC=2)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 343.1087545g/mol
- どういたいしつりょう: 343.1087545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 62.3Ų
1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26601381-0.05g |
1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide |
1118868-28-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1118868-28-2 (1-(2-chloropyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide) 関連製品
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
